molecular formula C10H14N2O5 B613283 (2S)-2-amino-2-methyl-3-(3-nitrophenyl)propanoic acid CAS No. 1215092-14-0

(2S)-2-amino-2-methyl-3-(3-nitrophenyl)propanoic acid

Cat. No. B613283
M. Wt: 242.23 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S)-2-amino-2-methyl-3-(3-nitrophenyl)propanoic acid” is a chemical compound with the molecular formula C10H12N2O4 .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques. For instance, 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .


Chemical Reactions Analysis

The analysis of chemical reactions often involves the use of machine learning models to classify enzymatic reactions . These models can predict enzyme functions based on enzymatic reactions, which can be beneficial in understanding the chemical reactions involving “(2S)-2-amino-2-methyl-3-(3-nitrophenyl)propanoic acid”.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various techniques. For instance, qualitative analysis is a process that separates the components in a mixture for the purpose of identifying the reactants .

Scientific Research Applications

1. Antioxidant, Anti-inflammatory, and Antiulcer Activities

The compound and its analogues have shown significant antioxidant action, comparable to standard treatments. They have also exhibited noteworthy anti-inflammatory and antiulcer activities. These biological activities were confirmed through various in vitro evaluations, highlighting the compound's potential in therapeutic applications (Subudhi & Sahoo, 2011).

2. Biological Assays for Antibacterial and Antifungal Screening

Organotin(IV) derivatives of the compound, with variations in the organotin moiety, have been synthesized and their structures analyzed. The derivatives underwent antibacterial and antifungal screening. The results indicated that triorganotin(IV) complexes exhibit more activity compared to diorganotin(IV) complexes, showcasing the compound's utility in developing potential antibacterial and antifungal agents (Shahid et al., 2006).

3. Fluorescence Derivatization for Biological Assays

The compound has been used to create derivatives that are highly fluorescent, which is beneficial in biological assays. These derivatives exhibit strong fluorescence in ethanol and water at physiological pH, making them suitable for various applications in biological studies (Frade et al., 2007).

4. Hydrogen Bonding and Polymorphism in Amino Alcohol Salts

Amino alcohols derived from the compound have been reacted with quinaldinic acid, resulting in salts that display distinct hydrogen bonding and π∙∙∙π stacking interactions. These interactions are critical in understanding the compound's structural and chemical properties, which is vital in the development of new materials or pharmaceuticals (Podjed & Modec, 2022).

5. Chiral Separations and Stereochemistry

The compound has been involved in studies related to chiral separations, a crucial aspect of pharmaceutical sciences. Understanding and controlling chirality is essential in drug synthesis and pharmaceuticals, as it can significantly affect a drug's efficacy and safety (Jin et al., 2020).

properties

IUPAC Name

(2S)-2-amino-2-methyl-3-(3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-10(11,9(13)14)6-7-3-2-4-8(5-7)12(15)16/h2-5H,6,11H2,1H3,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFGGLYMLNDZAM-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)[N+](=O)[O-])(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC(=CC=C1)[N+](=O)[O-])(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601302310
Record name α-Methyl-3-nitro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-2-methyl-3-(3-nitrophenyl)propanoic acid

CAS RN

1215092-14-0
Record name α-Methyl-3-nitro-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215092-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methyl-3-nitro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.